molecular formula C25H28N4O2S B2414721 N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide CAS No. 1206991-64-1

N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

Cat. No.: B2414721
CAS No.: 1206991-64-1
M. Wt: 448.59
InChI Key: RVEGEJIDBQTWJH-UHFFFAOYSA-N
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Description

N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is a synthetic organic compound designed for research applications. Its structure incorporates several pharmacologically significant motifs, including a benzamide group and an imidazole ring linked via a thioether bridge, a design feature seen in compounds with reported biological activity . The compound's molecular framework suggests potential for interaction with various biological targets. Compounds containing similar benzamide and heterocyclic structures have been investigated for a range of biological activities. For instance, structurally related benzamide derivatives have been studied as inhibitors of protein kinases such as CK1δ, which are implicated in cell cycle progression and neurodegenerative diseases . Furthermore, heterocyclic compounds bearing imidazole and benzamide moieties have demonstrated significant antimicrobial and anticancer properties in research settings. Some related 2-mercaptobenzimidazole (2MBI) derivatives have shown potent activity against human colorectal carcinoma cell lines (HCT116) and various bacterial and fungal strains . The inclusion of a cyclohexyl group may influence the compound's lipophilicity and binding affinity to hydrophobic pockets in target proteins. This product is intended for non-human research purposes only. It is not approved for diagnostic, therapeutic, or veterinary use, or for administration to humans. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-benzyl-4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2S/c30-23(28-21-9-5-2-6-10-21)18-32-25-26-15-16-29(25)22-13-11-20(12-14-22)24(31)27-17-19-7-3-1-4-8-19/h1,3-4,7-8,11-16,21H,2,5-6,9-10,17-18H2,(H,27,31)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEGEJIDBQTWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts, such as diatomite earth@IL/ZrCl4, is common to enhance the reaction efficiency and yield . Ultrasonic irradiation is also utilized to accelerate the reaction process and improve the overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzoic acids, reduced imidazole derivatives, and substituted benzamides.

Mechanism of Action

The mechanism of action of N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide, with the CAS number 1207027-13-1, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antitumor and antimicrobial activities, as well as its mechanisms of action.

  • Molecular Formula : C₃₀H₃₃N₄O₂S
  • Molecular Weight : 434.6 g/mol
  • Structure : The compound features a benzamide structure linked to an imidazole moiety, which is critical for its biological activity.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural frameworks exhibit notable antitumor properties. For instance, derivatives containing imidazolinyl groups have shown high potential in inhibiting the proliferation of various cancer cell lines.

Case Study: Antitumor Activity Assessment

A study evaluated the antitumor effects of related compounds on three human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that compounds with imidazole derivatives displayed significant cytotoxicity:

CompoundA549 IC50 (μM)HCC827 IC50 (μM)NCI-H358 IC50 (μM)
Compound 52.12 ± 0.215.13 ± 0.970.85 ± 0.05
Compound 64.01 ± 0.957.02 ± 3.251.73 ± 0.01
Compound 86.75 ± 0.196.26 ± 0.336.48 ± 0.11

These findings suggest that the presence of specific functional groups significantly influences the antitumor efficacy of these compounds .

Antimicrobial Activity

In addition to its antitumor properties, N-benzyl derivatives have been assessed for their antimicrobial effects against various pathogens.

Testing Methodology

Antimicrobial activity was evaluated using broth microdilution methods against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Results Summary

The tested compounds exhibited varying degrees of antibacterial activity:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusX μg/mL
Escherichia coliY μg/mL

(Note: Specific MIC values need to be filled based on experimental data from relevant studies.)

The biological activity of this compound is hypothesized to involve interaction with DNA and cellular pathways that regulate proliferation and apoptosis.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities and modes of action of this compound with target proteins involved in cancer progression and microbial resistance mechanisms.

Q & A

Q. What are the critical steps in synthesizing N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide?

The synthesis typically involves multi-step organic reactions, including:

  • Thioether formation : Coupling a thiol-containing imidazole intermediate with a chloroacetamide derivative under basic conditions (e.g., NaOH in ethanol) .
  • Amide bond formation : Reacting a benzylamine derivative with a carboxylic acid or activated ester intermediate, often using coupling agents like EDCI or HOBt .
  • Catalytic hydrogenation : To reduce intermediates (e.g., nitro groups), palladium on carbon (Pd/C) or Raney nickel may be used, with solvent selection (ethanol vs. water) critical to avoid dehalogenation byproducts .
  • Purification : Chromatography (HPLC) or recrystallization (methanol/water) ensures high purity .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions, cyclohexylamino group conformation, and thioether linkage .
  • FT-IR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}, imidazole N-H) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Monitors reaction progress and purity (>95% threshold for biological assays) .

Advanced Research Questions

Q. How can researchers optimize synthesis to minimize byproducts like dehalogenation or ring-opening?

  • Catalyst selection : Replace Pd/C with Raney nickel to suppress hydrodechlorination during hydrogenation .
  • Solvent control : Use water instead of ethanol for hydrogenation to reduce side reactions (e.g., Table 1 in shows 92% yield with water vs. <50% with ethanol).
  • Temperature modulation : Maintain 45°C during cyclization to avoid incomplete imidazole ring formation .
  • Base optimization : NaOH (2 equiv) outperforms weaker bases (Na2_2CO3_3) in promoting Schiff base formation .

Q. How should structure-activity relationship (SAR) studies be designed for this compound?

  • Core modifications : Compare analogues with:
  • Varied substituents on the benzamide (e.g., methoxy vs. chloro) .
  • Alternative thioether linkers (e.g., ethyl vs. propyl chains) .
  • Cyclohexylamino replacements (e.g., morpholine, piperidine) .
    • Biological assays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR binding assays .
    • Computational modeling : Dock modified structures into target protein active sites (e.g., using AutoDock Vina) to predict binding affinity trends .

Q. What methodologies are recommended to study its interaction with biological targets?

  • Enzyme inhibition assays : Measure IC50_{50} values via colorimetric substrates (e.g., ATPase activity using malachite green) .
  • Cellular uptake studies : Use fluorescently tagged analogues and confocal microscopy to track subcellular localization .
  • Protein binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (KdK_d) .
  • Metabolic stability : Incubate with liver microsomes and analyze degradation via LC-MS .

Q. How can contradictions in reaction yields or biological activity data be resolved?

  • Byproduct analysis : Use LC-MS to identify impurities (e.g., dehalogenated byproducts in ).
  • Reaction reproducibility : Standardize solvent purity, catalyst batch, and degassing protocols .
  • Biological triplicates : Run assays in triplicate with positive/negative controls (e.g., cisplatin for cytotoxicity) to account for variability .
  • Data normalization : Express activity relative to a reference compound (e.g., % inhibition vs. staurosporine) .

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